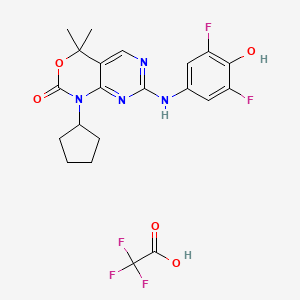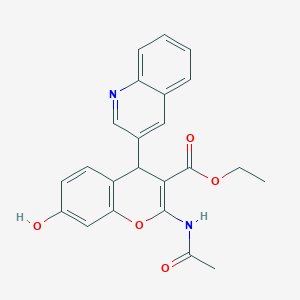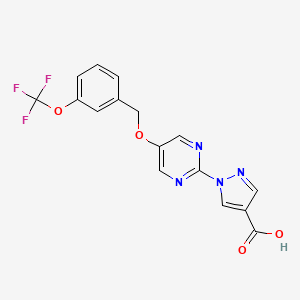
Fluvastatin (sodium monohydrate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluvastatin (sodium monohydrate) is a synthetic lipid-lowering agent belonging to the statin class of medications. It is primarily used to reduce plasma cholesterol levels and prevent cardiovascular diseases such as myocardial infarction and stroke. Fluvastatin works by competitively inhibiting the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, which plays a crucial role in cholesterol biosynthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Fluvastatin is synthesized through a series of chemical reactions involving the formation of an indole ring and subsequent functionalization. The key steps include:
Formation of the Indole Ring: The synthesis begins with the formation of the indole ring structure, which is achieved through a Fischer indole synthesis reaction.
Functionalization: The indole ring is then functionalized with various substituents, including a fluorophenyl group and a dihydroxyheptenoic acid side chain.
Final Steps:
Industrial Production Methods
Industrial production of fluvastatin involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: The synthesis is typically carried out in batch reactors, where each step is carefully controlled to maintain the desired reaction conditions.
Purification: The crude product is purified using techniques such as crystallization and chromatography to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Fluvastatin undergoes various chemical reactions, including:
Oxidation: Fluvastatin can be oxidized to form metabolites.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions can occur at specific positions on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of fluvastatin, which may have different pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Fluvastatin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of statin synthesis and structure-activity relationships.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Extensively studied for its role in lowering cholesterol levels and preventing cardiovascular diseases.
Industry: Used in the development of lipid-lowering medications and formulations
Wirkmechanismus
Fluvastatin exerts its effects by selectively and competitively inhibiting the hepatic enzyme HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a key step in cholesterol biosynthesis. By inhibiting this enzyme, fluvastatin reduces the production of cholesterol in the liver, leading to lower plasma cholesterol levels. The molecular targets and pathways involved include the HMG-CoA reductase pathway and downstream effects on lipid metabolism .
Vergleich Mit ähnlichen Verbindungen
Fluvastatin is compared with other statins such as lovastatin, simvastatin, and atorvastatin. Key differences include:
Half-Life: Fluvastatin has a shorter half-life compared to other statins.
Metabolism: Fluvastatin is primarily metabolized by the enzyme CYP2C9, whereas other statins may be metabolized by different enzymes.
Protein Binding: Fluvastatin has extensive protein binding, which affects its pharmacokinetics.
CSF Penetration: Fluvastatin has minimal penetration into the cerebrospinal fluid compared to other statins .
Similar Compounds
- Lovastatin
- Simvastatin
- Atorvastatin
- Pravastatin
Fluvastatin’s unique properties, such as its synthetic origin and specific metabolic pathways, make it distinct from other statins .
Eigenschaften
CAS-Nummer |
201541-53-9 |
|---|---|
Molekularformel |
C24H27FNNaO5 |
Molekulargewicht |
451.5 g/mol |
IUPAC-Name |
sodium;(E,3S,5R)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate;hydrate |
InChI |
InChI=1S/C24H26FNO4.Na.H2O/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30;;/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30);;1H2/q;+1;/p-1/b12-11+;;/t18-,19-;;/m0../s1 |
InChI-Schlüssel |
KKEMYLLTGGQWCE-FFAWTJJMSA-M |
Isomerische SMILES |
CC(C)N1C2=CC=CC=C2C(=C1/C=C/[C@@H](C[C@@H](CC(=O)[O-])O)O)C3=CC=C(C=C3)F.O.[Na+] |
Kanonische SMILES |
CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F.O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


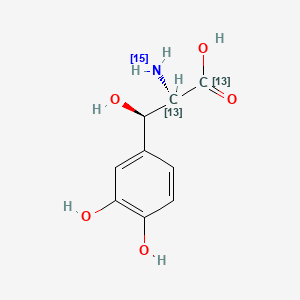
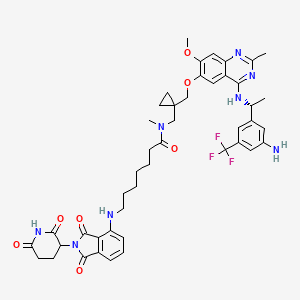
![5-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl)pyrimidin-4-amine](/img/structure/B15136041.png)
![2-(4-oxopyrrolo[1,2-d][1,2,4]triazin-3-yl)-N-[(1S)-1-[4-(trifluoromethoxy)phenyl]ethyl]acetamide](/img/structure/B15136043.png)
![(10S)-1,3,8-trihydroxy-6-methyl-10-[(9S)-2,4,5-trihydroxy-7-methyl-10-oxo-9H-anthracen-9-yl]-10H-anthracen-9-one](/img/structure/B15136044.png)
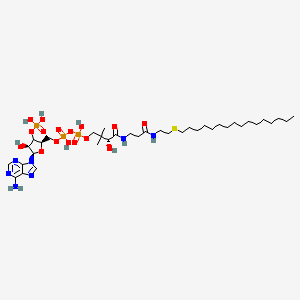
![cyclo[Arg-Cys(1)-Thr-Lys-Ser-Ile-Pro-Pro-Ile-Cys(1)-Phe-Pro-Asp-Gly]](/img/structure/B15136060.png)

![(2S)-2-[[2-[(2-amino-4-oxo-3H-pteridine-7-carbonyl)amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B15136071.png)
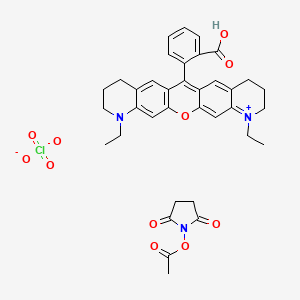
![4-methyl-3-[(4-methylphenyl)sulfonylamino]-N-[(1-methylpyrazol-4-yl)methyl]benzamide](/img/structure/B15136085.png)
